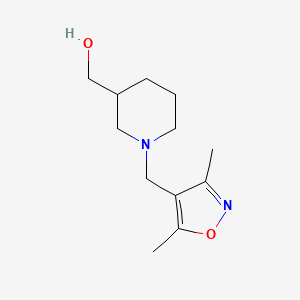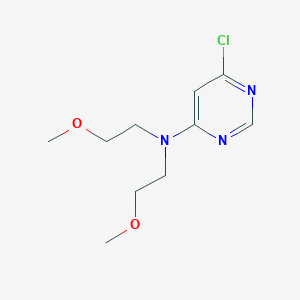
1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride, also known as CP-PYZ-DHC, is a synthetic compound used in a variety of scientific research applications. It is a white, odorless, crystalline solid with a melting point of 163-164 °C. CP-PYZ-DHC is a derivative of pyrazolone, a heterocyclic compound containing a five-membered ring of atoms with three carbon atoms and two nitrogen atoms. CP-PYZ-DHC is used in a number of scientific research applications, including biochemical and physiological studies, due to its unique properties.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
- Novel pyrazole derivatives, including structures related to the compound of interest, have shown promising antimicrobial and anticancer activities. These compounds were synthesized and evaluated for their in vitro effectiveness against various pathogens and cancer cell lines, with some derivatives exhibiting higher anticancer activity than reference drugs like doxorubicin, indicating their potential as therapeutic agents (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Structural and Molecular Insights
- Vibrational and structural observations, along with molecular docking studies, have been performed on related pyrazole derivatives. These studies provide insights into the molecular structure, vibrational spectra, and potential biological targets, suggesting the compounds' inhibitory activity against specific proteins, which could be useful in designing drugs with targeted actions (S. ShanaParveen et al., 2016).
Synthetic Strategies for Diverse Libraries
- Research has also focused on generating structurally diverse libraries of compounds through alkylation and ring closure reactions, starting from related compounds. This approach allows for the exploration of a wide range of potential applications in various fields, including drug development and material science (G. Roman, 2013).
Molecular Docking and Computational Analysis
- Further computational analyses, including molecular docking, have been conducted to understand the interactions of these compounds with biological targets. Such studies are crucial for predicting the biological efficacy of these compounds and guiding the development of novel therapeutics with improved activity profiles (A. Viji et al., 2020).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.2ClH/c1-9(14)12(16-8-4-7-15-16)10-5-2-3-6-11(10)13;;/h2-9,12H,14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMIJLYAEDBSIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)

![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)
![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)